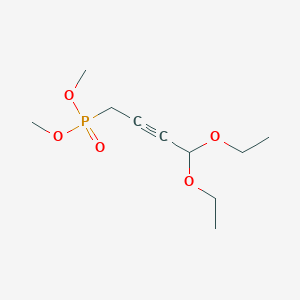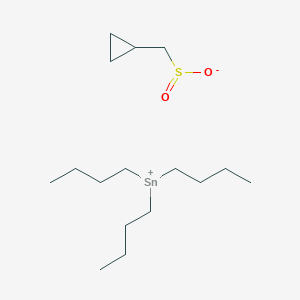
2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions, followed by selective hydrogenation and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the multiple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene: Similar in structure but lacks the hydroxyl groups and triple bonds.
Hexadecane, 2,6,11,15-tetramethyl-: A saturated hydrocarbon with a similar carbon backbone but without the multiple bonds and hydroxyl groups.
Uniqueness
2,6,11,15-Tetramethylhexadeca-2,14-diene-7,9-diyne-6,11-diol is unique due to its combination of double and triple bonds along with hydroxyl groups
Properties
CAS No. |
62617-57-6 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,14-dien-7,9-diyne-6,11-diol |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h11-12,21-22H,9-10,15-16H2,1-6H3 |
InChI Key |
CEZMXELOONMPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CC#CC(C)(CCC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)







![1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B14526663.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)
